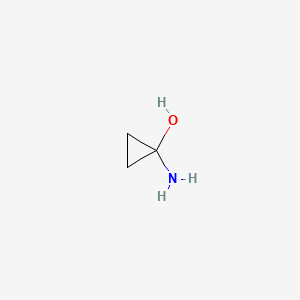

1-Aminocyclopropanol

Übersicht

Beschreibung

1-Aminocyclopropanol is a simple molecule with a molecular formula of C3H7NO . It is a precursor to the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Synthesis Analysis

1-Aminocyclopropane-1-carboxylic acid synthases (ACS) are key regulatory enzymes involved in ethylene biosynthesis . In plants, ACS enzymes are encoded by a multigene family . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .Molecular Structure Analysis

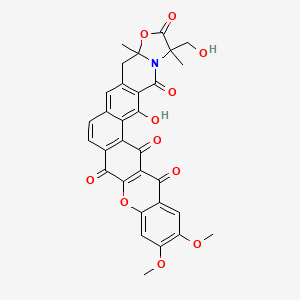

The molecular structure of 1-Aminocyclopropanol can be found on various chemical databases . It has a molecular weight of 73.094 Da and a monoisotopic mass of 73.052765 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Aminocyclopropanol primarily relate to its role as a precursor in the biosynthesis of the plant hormone ethylene . The amino acid methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase, and SAM is then converted to ACC by ACC synthase .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Aminocyclopropanol include its molecular formula (C3H7NO), average mass (73.094 Da), and monoisotopic mass (73.052765 Da) .Wissenschaftliche Forschungsanwendungen

Inhibition of Aldehyde Dehydrogenase

1-Aminocyclopropanol (ACP) is recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH) both in vivo and in vitro. It shares similarities with cyanamide in its rapid onset of action in vivo and parallels disulfiram in terms of long-duration effects. ACP is significant for its ability to strongly decrease the activity of mitochondrial low-Km ALDH in vivo, albeit in markedly different doses compared to other inhibitors. This inhibition seems to be irreversible, and its implications in acetaldehyde metabolism and the disulfiram-ethanol reaction are notable (Marchner & Tottmar, 2009).

Photocyclization to 2-Aminocyclopropanols

Research on β-aminopropiophenones irradiation has shown that it leads to the formation of 2-aminocyclopropanols, which can undergo oxidative ring opening to yield enaminones. The stereoselective process of cyclopropanol formation and its stabilization by various substituents demonstrate the compound's significant role in chemical synthesis and structural modifications (Weigel, Schiller, & Henning, 1997).

Role in Ethylene Synthesis and Plant Stress

1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, plays a crucial role as a precursor molecule for ethylene in plants under stress. It's been found that ACC deaminase-producing rhizobacteria can enhance plant growth and mitigate stress effects like drought and salt stress, thereby improving biochemical parameters and cell wall properties (Tiwari et al., 2018).

Potential Pharmaceutical Applications

1-Aminocyclopropanecarboxylic acid (ACPC) and its derivatives, closely related to 1-aminocyclopropanol, have shown antidepressant and anxiolytic actions in animal models. These findings suggest that 1-aminocyclopropanecarboxylates might represent a novel class of drugs for treating depression and anxiety, highlighting the potential pharmaceutical relevance of compounds in this chemical family (Trullás et al., 1991).

Ethylene-Independent Growth Regulation

ACC, related to 1-aminocyclopropanol, is increasingly being recognized for its role beyond just being an ethylene precursor. It's involved in plant development and pathogen virulence, indicating its significance as an ethylene-independent growth regulator. This highlights a broader perspective of cyclopropane derivatives in plant growth and development (Polko & Kieber, 2019).

Wirkmechanismus

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-aminocyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-3(5)1-2-3/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSIRMDWATCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58939-46-1 (hydrochloride) | |

| Record name | 1-Aminocyclopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40202748 | |

| Record name | 1-Aminocyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclopropanol | |

CAS RN |

54376-44-2 | |

| Record name | 1-Aminocyclopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOCYCLOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066FI25KXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)

![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)